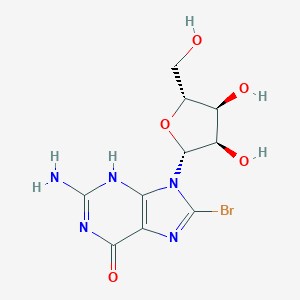

8-Bromoguanosine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUCSHXLTWZYBA-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-63-1 | |

| Record name | 8-Bromoguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromoguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Bromoguanosine 3',5'-cyclic Monophosphate: A Technical Guide to a Potent Protein Kinase G Activator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a synthetic, cell-permeable analog of cyclic guanosine (B1672433) monophosphate (cGMP). The addition of a bromine atom at the 8th position of the guanine (B1146940) ring confers critical advantages for research applications, including enhanced resistance to enzymatic degradation by phosphodiesterases (PDEs) and improved lipophilicity for efficient cell membrane penetration.[1][2] These properties make 8-Br-cGMP a more stable and potent tool than its endogenous counterpart for investigating cGMP-mediated signaling pathways. It serves as a powerful activator of cGMP-dependent protein kinase (PKG), a key mediator of physiological processes such as smooth muscle relaxation, inhibition of platelet aggregation, and regulation of neuronal function.[3][4] This guide provides an in-depth overview of 8-Br-cGMP, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

The primary intracellular signaling cascade for cGMP involves its activation of Protein Kinase G (PKG).[1] This pathway is initiated by signaling molecules like nitric oxide (NO) or natriuretic peptides, which stimulate guanylate cyclases to produce cGMP.[1] cGMP then binds to the regulatory domains of PKG, causing a conformational change that unleashes the catalytic activity of the kinase. Active PKG proceeds to phosphorylate a variety of downstream protein substrates on serine and threonine residues.

8-Br-cGMP functions as a direct agonist of PKG, effectively mimicking the action of endogenous cGMP.[4] Its key advantages stem from its modified structure:

-

Enhanced Stability: 8-Br-cGMP exhibits significantly greater resistance to hydrolysis by PDEs, the enzymes that normally degrade cGMP to terminate its signal.[5] This resistance allows for a more sustained activation of PKG, making it ideal for studying longer-term cellular responses.

-

Cell Permeability: The bromination increases the lipophilicity of the molecule, allowing it to readily cross cell membranes. This enables the direct application of 8-Br-cGMP to intact cells in culture to study intracellular signaling without requiring cell lysis or transfection methods.[1]

The activation of PKG by 8-Br-cGMP triggers downstream signaling events that culminate in various physiological responses. A prominent example is the relaxation of vascular smooth muscle. PKG activation leads to a reduction in intracellular calcium concentrations ([Ca²⁺]i) through multiple mechanisms, including the stimulation of Ca²⁺-ATPase to pump calcium out of the cytoplasm and the inhibition of Ca²⁺ release from intracellular stores.[6]

Quantitative Data

The efficacy of 8-Br-cGMP as a PKG activator has been quantified in various studies. The following tables summarize key comparative data regarding its potency, selectivity, and stability.

Table 1: Activation of Protein Kinase G (PKG) Isoforms

| Compound | PKG Isotype | Activation Constant (Kₐ) | Relative Potency |

| cGMP | PKG Iβ | 370 nM | Baseline |

| 8-Br-cGMP | PKG Iβ | ~210 nM | ~1.8-fold > cGMP |

| PET-cGMP | PKG Iβ | 18 nM | ~20.5-fold > cGMP |

| cGMP | PKG II | 257 nM | Baseline |

| 8-Br-cGMP | PKG II | 60 nM [7] | ~4.3-fold > cGMP |

| 8-pCPT-cGMP | PKG II | 22 nM | ~11.7-fold > cGMP |

Data compiled from studies on purified PKG isoforms. Note that 8-Br-cGMP shows moderate selectivity for PKG II over PKG Iβ.[7]

Table 2: Resistance to Phosphodiesterase (PDE) Hydrolysis

| Compound | Enzyme Source | Maximal Hydrolysis Rate (s⁻¹) | Fold Resistance vs. cGMP |

| cGMP | Rod Phosphodiesterase | ~4000 | Baseline |

| 8-Br-cGMP | Rod Phosphodiesterase | ~7.3 | ~548-fold more resistant |

This increased resistance to degradation leads to a more sustained elevation of intracellular cyclic nucleotide levels.

Table 3: Activation of cGMP-Gated Ion Channels

| Compound | Channel Source | Half-maximal Activation (EC₅₀) | Relative Potency |

| cGMP | Retinal Rods | ~17 µM | Baseline |

| 8-Br-cGMP | Retinal Rods | ~1.6 µM [3] | ~10.6-fold more potent [3] |

Signaling Pathways and Workflows

Visualizing the complex interactions within cellular signaling and experimental procedures is crucial for understanding the role of 8-Br-cGMP.

cGMP/PKG Signaling in Smooth Muscle Relaxation

The following diagram illustrates the canonical pathway by which NO and 8-Br-cGMP induce smooth muscle relaxation.

Experimental Workflow: In Vitro PKG Activity Assay

This diagram outlines the key steps in a radiometric assay to measure PKG activation by 8-Br-cGMP.

Experimental Workflow: Intracellular Calcium Measurement

This diagram shows the process of measuring changes in intracellular calcium using the fluorescent indicator Fura-2 AM following treatment with 8-Br-cGMP.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing 8-Br-cGMP.

Protocol 1: In Vitro Protein Kinase G (PKG) Activity Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a specific peptide substrate by PKG.[1][8]

Materials:

-

Purified PKG enzyme

-

PKG peptide substrate (e.g., a synthetic peptide containing a PKG consensus sequence like RKISASEF)

-

8-Br-cGMP (and cGMP as a control)

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT

-

[γ-³²P]ATP (Specific activity ~3000 Ci/mmol)

-

100 µM unlabeled ATP solution

-

P81 Phosphocellulose paper (2x2 cm squares)

-

Wash Buffer: 75 mM Phosphoric Acid

-

Scintillation fluid and scintillation counter

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix in a microcentrifuge tube on ice. For a final volume of 30 µL, combine:

-

Kinase Assay Buffer

-

PKG peptide substrate (to a final concentration of ~20 µM)

-

Desired concentration of 8-Br-cGMP or cGMP (e.g., in a dose-response curve from 1 nM to 10 µM).

-

-

Add Enzyme: To 20 µL of the reaction mix, add 5 µL of a diluted, purified PKG enzyme solution.

-

Pre-incubation: Incubate the tubes for 5 minutes at 30°C to allow the activator to bind to the enzyme.

-

Initiate Phosphorylation: Start the kinase reaction by adding 5 µL of a solution containing 100 µM unlabeled ATP and [γ-³²P]ATP (to a final specific activity of ~200-500 cpm/pmol).

-

Incubation: Incubate the reaction at 30°C for 10-20 minutes. Ensure the reaction is within the linear range of phosphate incorporation.

-

Stop Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square. The peptide substrate will bind to the negatively charged paper, while ATP will not.

-

Washing: Immediately place the paper squares into a beaker containing at least 200 mL of Wash Buffer. Wash three times for 5-10 minutes each with gentle stirring to remove unreacted [γ-³²P]ATP.

-

Quantification: After a final brief rinse with acetone (B3395972) to aid drying, place the paper squares into scintillation vials. Add 5 mL of scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the PKG activity.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2 AM

This protocol describes how to use the ratiometric fluorescent indicator Fura-2 AM to measure the effect of 8-Br-cGMP on [Ca²⁺]i in cultured adherent cells.[6][9][10]

Materials:

-

Adherent cells cultured on glass coverslips or in clear-bottom, black-walled microplates.

-

Fura-2 AM (stock solution of 1-5 mM in anhydrous DMSO)

-

Pluronic F-127 (20% w/v solution in DMSO)

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES (pH 7.2-7.4).

-

8-Br-cGMP

-

Agonist of interest (e.g., Angiotensin II, Vasopressin)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation filters for 340nm and 380nm, emission filter for ~510nm).

Procedure:

-

Prepare Loading Solution: Prepare the Fura-2 AM loading solution immediately before use. Dilute the Fura-2 AM stock solution into the Loading Buffer to a final concentration of 1-5 µM. To aid dispersion, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer.

-

Cell Loading: Aspirate the culture medium from the cells. Wash once with pre-warmed Loading Buffer. Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C (or room temperature to reduce dye compartmentalization), protected from light.

-

Wash and De-esterify: Aspirate the loading solution and wash the cells twice with fresh, pre-warmed Loading Buffer to remove extracellular dye. Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

-

Baseline Measurement: Mount the coverslip in a perfusion chamber on the microscope stage or place the microplate in the reader. Excite the cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm. Record the baseline 340/380 fluorescence ratio for several minutes.

-

Treatment: Perfuse the cells with Loading Buffer containing the desired concentration of 8-Br-cGMP (e.g., 1-100 µM) and incubate for 10-15 minutes while continuing to record.

-

Stimulation: In the continued presence of 8-Br-cGMP, stimulate the cells by adding a known concentration of a contractile agonist.

-

Data Recording and Analysis: Continuously record the change in the 340/380 nm fluorescence ratio. The ratio is proportional to the intracellular calcium concentration. Compare the peak [Ca²⁺]i increase in response to the agonist in the presence and absence of 8-Br-cGMP to quantify its inhibitory effect.

Protocol 3: Vascular Smooth Muscle Relaxation Assay (Organ Bath)

This ex vivo protocol assesses the effect of 8-Br-cGMP on the contractility of isolated arterial rings.[6][11]

Materials:

-

Rat or mouse thoracic aorta

-

Krebs-Henseleit Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose).

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Organ bath system with isometric force transducers

-

Phenylephrine (B352888) (PE) for pre-contraction

-

Acetylcholine (B1216132) (ACh) to test endothelium integrity

-

8-Br-cGMP

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the thoracic aorta, placing it in ice-cold Krebs-Henseleit solution. Under a dissection microscope, remove adhering connective and adipose tissue. Cut the aorta into rings of 3-4 mm in length.

-

Mounting: Mount the aortic rings in the organ baths, which contain Krebs-Henseleit solution maintained at 37°C and are continuously bubbled with carbogen. Connect one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g (for rat aorta). Replace the Krebs-Henseleit solution every 15-20 minutes during this period.

-

Viability and Endothelium Integrity Check:

-

Induce a contraction with 60 mM KCl to test the viability of the smooth muscle.

-

After washing and returning to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has plateaued, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates an intact and functional endothelium. Wash the rings thoroughly and allow them to return to baseline.

-

-

Relaxation Protocol:

-

Pre-incubate the aortic rings with various concentrations of 8-Br-cGMP for 20-30 minutes.

-

Induce a stable contraction with phenylephrine (1 µM).

-

Observe and record the tension. The relaxation induced by 8-Br-cGMP is measured as the percentage reversal of the phenylephrine-induced contraction.

-

Alternatively, after pre-contracting with phenylephrine, a cumulative concentration-response curve for 8-Br-cGMP can be generated by adding it in increasing concentrations to the bath.

-

-

Data Analysis: Express relaxation responses as a percentage of the pre-contraction induced by phenylephrine. Calculate EC₅₀ values from the concentration-response curves to determine the potency of 8-Br-cGMP.

Conclusion

This compound 3',5'-cyclic monophosphate is an indispensable pharmacological tool for the study of cGMP signaling. Its enhanced stability and cell permeability provide significant advantages over endogenous cGMP for a wide range of in vitro and cell-based assays.[1] By potently and reliably activating PKG, 8-Br-cGMP allows researchers to dissect the intricate molecular mechanisms downstream of cGMP, from ion channel regulation and calcium homeostasis to smooth muscle contractility and cell proliferation. The quantitative data and detailed protocols provided in this guide offer a robust framework for scientists and drug development professionals to effectively utilize 8-Br-cGMP in their research endeavors, ultimately contributing to a deeper understanding of the pivotal role of the cGMP/PKG pathway in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. ≥98% (HPLC), cGMP analog, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 5. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Structural Basis of Analog Specificity in PKG I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hellobio.com [hellobio.com]

- 10. benchchem.com [benchchem.com]

- 11. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Bromoguanosine in Cyclic GMP Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine (B1672433) monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and cell growth and differentiation. The signaling pathways mediated by cGMP are tightly regulated by the coordinated action of guanylyl cyclases (GCs), which synthesize cGMP, and phosphodiesterases (PDEs), which degrade it. A key effector in many of these pathways is the cGMP-dependent protein kinase (PKG).[1][2][3]

8-Bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) is a synthetic, cell-permeable analog of cGMP that has become an indispensable tool for researchers studying cGMP signaling.[4] The addition of a bromine atom at the 8th position of the guanine (B1146940) ring confers two key advantages over the endogenous messenger: increased resistance to hydrolysis by most PDEs and potent activation of PKG.[4][5] These properties lead to a more sustained and robust activation of cGMP-dependent signaling pathways, allowing for detailed investigation of their downstream effects. This technical guide provides a comprehensive overview of the role of this compound in cGMP signaling, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Mechanism of Action of this compound

8-Br-cGMP mimics the action of endogenous cGMP by binding to and activating cGMP-dependent proteins. Its primary targets include:

-

cGMP-dependent Protein Kinase (PKG): 8-Br-cGMP is a potent activator of PKG, a serine/threonine kinase that phosphorylates a wide range of downstream targets to elicit cellular responses.[5] There are two main isoforms of PKG, PKG I and PKG II, and 8-Br-cGMP can activate both.[6][7]

-

cGMP-gated Cation Channels (CNG channels): These channels are crucial in processes such as phototransduction in the retina. 8-Br-cGMP can directly bind to and modulate the activity of these channels.[8][9]

-

Phosphodiesterases (PDEs): While more resistant to hydrolysis than cGMP, 8-Br-cGMP can still interact with the catalytic or allosteric sites of some PDEs, which can influence the overall dynamics of cyclic nucleotide signaling.[2][10]

The bromine substitution at the 8-position forces the guanine base into a syn conformation, which is thought to be the active conformation for binding to PKG. This conformational preference contributes to its potency as a PKG activator.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for 8-Br-cGMP and related compounds, providing a basis for experimental design and interpretation.

Table 1: Activation Constants (Ka) and Half-maximal Effective Concentrations (EC50) for Protein Kinase G (PKG) Activation

| Compound | PKG Isotype | Activation Constant (Ka) | EC50 | Notes |

| 8-Br-cGMP | PKG Iβ | Similar to cGMP | Little effect compared to cGMP | Moderately selective for PKG II. Can activate PKA at higher concentrations.[6] |

| PKG II | ~60 nM | ~20 nM | ||

| cGMP | PKG Iβ | ~370 nM | ~163 nM | Endogenous activator.[6] |

| PKG II | ~257 nM | ~96 nM | ||

| PET-cGMP | PKG I | - | - | Offers greater isotype selectivity for PKG I.[6] |

| 8-pCPT-cGMP | PKG II | - | - | Offers greater isotype selectivity for PKG II.[6] |

Table 2: Half-maximal Effective Concentrations (EC50) for cGMP-gated Channel Activation

| Compound | Channel Type | EC50 | Potency Relative to cGMP |

| 8-Br-cGMP | Rod CNG | ~1.6 µM | ~10-fold more potent |

| Cone CNG | - | ~18-fold more potent[8] | |

| cGMP | Rod CNG | ~17 µM | 1 |

| 8-pCPT-cGMP | Rod CNG | - | ~58-fold more potent[8] |

| Cone CNG | - | ~234-fold more potent[8] |

Table 3: Inhibitory Constants (IC50) for Phosphodiesterase (PDE) Activity

Data for direct inhibition of PDEs by 8-Br-cGMP is not extensively available in a comparative format, as its primary characteristic is resistance to hydrolysis rather than potent inhibition. It is generally considered a poor substrate for most PDEs, leading to its sustained action.

Signaling Pathways and Experimental Workflows

cGMP Signaling Pathway

The following diagram illustrates the central role of cGMP in a typical signaling cascade and highlights where this compound acts.

References

- 1. Establishing a Split Luciferase Assay for Proteinkinase G (PKG) Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. agscientific.com [agscientific.com]

- 5. This compound 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cGMP-Selective Phosphodiesterase Inhibitors Stimulate Mitochondrial Biogenesis and Promote Recovery from Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical properties of 8-Bromoguanosine in solution

An In-Depth Technical Guide to the Biophysical Properties of 8-Bromoguanosine in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a halogenated derivative of the purine (B94841) nucleoside guanosine, exhibits unique biophysical properties in solution that make it a valuable tool in biochemical and pharmaceutical research. Its propensity to adopt a syn glycosidic conformation, in contrast to the more common anti conformation of guanosine, significantly influences the structure of nucleic acids and its interactions with proteins. This technical guide provides a comprehensive overview of the key biophysical characteristics of this compound in solution, including its conformational dynamics, thermodynamic stability in oligonucleotides, and spectroscopic properties. Detailed experimental protocols for the characterization of these properties are provided, along with a discussion of its role as an inhibitor of key signaling pathways.

Core Biophysical Properties

The substitution of a bromine atom at the C8 position of the guanine (B1146940) base profoundly alters the stereochemical preferences of the nucleoside. This has significant implications for its biological activity and its utility in structural biology.

Glycosidic Conformation

In solution, this compound predominantly adopts a syn glycosidic conformation. This is in stark contrast to the natural guanosine, which favors the anti conformation. The bulky bromine atom at the C8 position creates steric hindrance with the ribose sugar, making the anti conformation energetically unfavorable. This fixed syn conformation is a key determinant of its biophysical behavior.

Impact on Nucleic Acid Structure

The syn conformation of this compound residues has a dramatic effect on the secondary structure of DNA and RNA. When incorporated into alternating purine-pyrimidine sequences, it can induce the formation of left-handed Z-form helices, even under low-salt conditions. This property has been instrumental in studying the B-to-Z transition of nucleic acids.

Quantitative Biophysical Data

The following tables summarize the available quantitative data for this compound and its derivatives in solution.

| Property | Value | Conditions | Reference |

| UV Absorption Maximum (λmax) | 262 nm | Not specified | [1] |

| Specific Rotation ([α]D) | -29.2 ± 0.1° | c=2 in DMSO:Water (1:1) | [2] |

| Molecular Weight | 362.14 g/mol | [3] |

Table 1: Physicochemical Properties of this compound

| Oligonucleotide Duplex | Concentration (M) | Melting Temperature (Tm) (°C) | Conditions | Reference |

| (3'-5')C-br8G | 5 x 10⁻³ | ~35 | 0.1 M NaCl | [4] |

| (3'-5')C-br8G | 10⁻² | ~45 | 0.1 M NaCl | [4] |

Table 2: Thermodynamic Stability of an this compound-Containing RNA Duplex

| Proton (¹H) | Chemical Shift (ppm) (Estimated from Spectrum) |

| NH (Guanine) | ~10.6 |

| NH₂ (Guanine) | ~6.5 |

| H1' (Ribose) | ~5.7 |

| OH (Ribose) | ~5.4, ~5.1, ~4.9 |

| H2', H3', H4', H5' | ~4.1 - ~3.5 |

Table 3: Estimated ¹H NMR Chemical Shifts of this compound in DMSO-d₆ (Note: These are estimations from a provided spectrum and may not be precise)[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biophysical properties of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To determine the glycosidic conformation of this compound.

Materials:

-

This compound

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of this compound in DMSO-d₆ to achieve a concentration of approximately 5-10 mg/mL. Vortex the sample until the solute is completely dissolved. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to obtain optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the probe temperature (e.g., 25 °C).

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include:

-

Pulse program: zg30

-

Number of scans: 16-64 (depending on concentration)

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-2 seconds

-

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants. The chemical shift of the anomeric proton (H1') and the observation of Nuclear Overhauser Effects (NOEs) between the base and sugar protons can definitively establish the syn or anti conformation. For a syn conformation, a strong NOE is expected between the base proton (H8) and the sugar proton (H1').

-

UV-Vis Spectroscopy for Thermal Denaturation Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide containing this compound.

Materials:

-

Lyophilized oligonucleotide containing this compound and its complementary strand

-

Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation:

-

Dissolve the oligonucleotides in the melting buffer to a final concentration of approximately 1-5 µM.

-

Anneal the duplex by heating the solution to 95 °C for 5 minutes and then slowly cooling to room temperature over several hours.

-

-

Instrument Setup:

-

Set the spectrophotometer to monitor the absorbance at 260 nm.

-

Program the temperature controller to ramp the temperature from a low temperature (e.g., 20 °C) to a high temperature (e.g., 95 °C) at a controlled rate (e.g., 0.5-1 °C/minute).

-

-

Data Acquisition:

-

Place the cuvette with the sample and a reference cuvette with buffer in the spectrophotometer.

-

Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature. The resulting curve is the melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands. This corresponds to the midpoint of the transition in the melting curve. The Tm can be accurately determined by finding the maximum of the first derivative of the melting curve.[6]

-

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Objective: To characterize the secondary structure of a nucleic acid containing this compound and observe the B-to-Z transition.

Materials:

-

Oligonucleotide containing an alternating purine-pyrimidine sequence with this compound

-

Low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.0)

-

High-salt buffer or a solution of a Z-DNA inducing agent (e.g., NaCl, MgCl₂, hexaamminecobalt(III) chloride)

-

Quartz CD cuvette (e.g., 1 cm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation:

-

Dissolve the oligonucleotide in the low-salt buffer to a concentration that gives an absorbance of approximately 1.0 at its absorption maximum.

-

-

Instrument Setup:

-

Purge the instrument with nitrogen gas.

-

Set the wavelength range (e.g., 220-320 nm).

-

Set the scanning parameters (e.g., scan speed, bandwidth, response time).

-

-

Data Acquisition:

-

Record the CD spectrum of the oligonucleotide in the low-salt buffer. This will typically show the characteristic spectrum of B-form DNA (a positive band around 275 nm and a negative band around 245 nm).

-

Titrate the sample with the high-salt solution or Z-DNA inducing agent and record the CD spectrum at various concentrations.

-

-

Data Analysis:

-

Observe the changes in the CD spectrum as a function of the added agent. The transition to Z-DNA is characterized by an inversion of the spectrum, with the appearance of a negative band around 295 nm and a positive band around 260 nm.[7][8] The midpoint of this transition can be determined by plotting the change in ellipticity at a specific wavelength versus the concentration of the inducing agent.

-

Role in Signaling Pathways

This compound derivatives, particularly this compound 3',5'-cyclic monophosphate (8-Br-cGMP), are potent modulators of cellular signaling pathways.

Inhibition of the EGFR/PLCγ1 Pathway

Recent studies have shown that 8-Br-cGMP can suppress tumor progression in epithelial ovarian cancer by inhibiting the Epidermal Growth Factor Receptor (EGFR) / Phospholipase C gamma 1 (PLCγ1) signaling pathway.[4] The proposed mechanism involves the activation of cGMP-dependent protein kinase (PKG), which in turn leads to a decrease in the phosphorylation of key downstream targets.

Specifically, 8-Br-cGMP treatment has been shown to decrease the phosphorylation of EGFR at tyrosine residue 992 (Y992) and PLCγ1 at tyrosine residue 783 (Y783).[4] This inhibition of phosphorylation prevents the activation of downstream signaling cascades that are involved in cell proliferation, invasion, and migration.

Experimental and Logical Workflows

The biophysical characterization of this compound and its effects in biological systems typically follows a structured workflow.

Conclusion

This compound's distinct biophysical properties, primarily its enforced syn conformation, make it an invaluable molecule for probing nucleic acid structure and function. Its ability to induce Z-form helices provides a powerful tool for studying this unusual nucleic acid conformation. Furthermore, the inhibitory effects of its derivatives on critical signaling pathways, such as the EGFR/PLCγ1 pathway, highlight its potential in drug development, particularly in oncology. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and harness the unique characteristics of this compound in their respective fields.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. L02992.03 [thermofisher.com]

- 3. This compound | C10H12BrN5O5 | CID 135465599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. Characterization of Z-DNA Using Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of Z-DNA Using Circular Dichroism | Springer Nature Experiments [experiments.springernature.com]

8-Bromoguanosine: A Technical Guide to its Discovery, History, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 8-Bromoguanosine (8-Br-Guo), a synthetic brominated nucleoside that has been a valuable tool in biochemical and immunological research for decades. We will explore its initial discovery and synthesis, its pivotal role as a selective activator of cGMP-dependent protein kinase (PKG), and its multifaceted immunomodulatory properties, including the activation of B lymphocytes, natural killer (NK) cells, and macrophages. This guide details key experimental protocols, presents quantitative data from seminal studies, and illustrates the critical signaling pathways influenced by this compound.

Discovery and Historical Context

The exploration of synthetic purine (B94841) nucleosides led to the development of this compound. One of the earliest descriptions of the direct bromination of guanosine (B1672433) and related purine nucleosides was detailed in a 1964 publication by R.E. Holmes and R.K. Robins.[1] This work laid the foundation for the synthesis of a variety of 8-substituted guanosine analogs. Initially, these compounds were instrumental in studying the structure-function relationships of nucleic acids. However, the discovery of their biological activities in the late 1970s and early 1980s propelled this compound and its derivatives, particularly this compound 3',5'-cyclic monophosphate (8-Br-cGMP), into the forefront of cell signaling and immunology research.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂BrN₅O₅ |

| Molecular Weight | 362.14 g/mol |

| CAS Number | 4016-63-1 |

| Appearance | White solid |

| Solubility | Soluble in water |

Key Research Applications and Mechanisms of Action

This compound and its derivatives have been utilized in a wide array of research areas due to their specific biological activities.

Activation of cGMP-Dependent Protein Kinase (PKG)

8-Br-cGMP, a cell-permeable analog of cyclic guanosine monophosphate (cGMP), is a potent and selective activator of PKG. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures sustained activation of the cGMP signaling pathway, making it an invaluable tool for studying the downstream effects of PKG.[2]

-

Quantitative Data: PKG Activation

| Compound | Target | Potency (vs. cGMP) | Reference |

| 8-Br-cGMP | PKG1α | 4.3-fold more potent |

Immunomodulatory Effects

This compound is a well-documented immunomodulatory agent that can activate various components of the innate and adaptive immune systems.

Seminal work by Goodman and Weigle in the early 1980s demonstrated that this compound is a potent mitogen for a subpopulation of mature B lymphocytes, inducing proliferation and immunoglobulin secretion.[3][4][5] Their research strongly suggested that this compound acts intracellularly, being transported into the cell via a nucleoside carrier mechanism.[3][4]

-

Quantitative Data: B Lymphocyte Proliferation

| Activator | Concentration | Proliferation (cpm [³H]thymidine incorporation) | Cell Type | Reference |

| This compound | 1 mM | ~120,000 | Murine Splenocytes | [3][4] |

| Lipopolysaccharide (LPS) | 50 µg/mL | ~150,000 | Murine Splenocytes | [3][4] |

| Control | - | <10,000 | Murine Splenocytes | [3][4] |

Research has shown that this compound can activate NK cells and macrophages, leading to increased cytotoxic activity. This activation is mediated, at least in part, by the induction of interferon (IFN) production.[6]

-

Quantitative Data: NK Cell Cytotoxicity

| Treatment | % Specific Lysis of YAC-1 target cells | Cell Type | Reference |

| This compound (1 mM) | ~35% | Murine Spleen Cells | [6] |

| Poly I:C (positive control) | ~40% | Murine Spleen Cells | [6] |

| Medium (control) | <5% | Murine Spleen Cells | [6] |

Toll-Like Receptor 7 (TLR7) Agonism

More recent studies have elucidated a key mechanism for the immunostimulatory effects of 8-substituted guanosine analogs. These molecules can act as agonists for Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor involved in the detection of viral single-stranded RNA. Activation of TLR7 triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons.

-

Quantitative Data: Cytokine Production via TLR7 Activation

| Agonist | Cell Type | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) | Reference |

| Imiquimod (TLR7 agonist) | Human PBMCs | ~4000 | ~1000 | [7] |

| CpG-ODN (TLR9 agonist) | Human PBMCs | ~3000 | ~500 | [7] |

Antiviral Activity

The induction of interferons and activation of innate immune cells by this compound and its analogs contribute to their broad-spectrum antiviral activity against a range of viruses, including Semliki Forest virus.

-

Quantitative Data: Antiviral Activity

| Compound | Virus | IC₅₀ | Cell Line | Reference |

| Ribavirin | Semliki Forest Virus | ~25 µM | BHK-21 | [8] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the direct bromination method.[9]

Materials:

-

Guanosine

-

Bromine

-

Deionized water

Procedure:

-

Suspend guanosine (e.g., 4.0 g, 14.4 mmol) in deionized water (100 mL).

-

Add bromine (e.g., 0.8 mL, 14.6 mmol) dropwise to the suspension. Control the rate of addition to allow the reaction mixture to return to colorless after each drop.

-

Cease the addition of bromine when the reaction mixture retains a faint yellowish color.

-

Rapidly filter the reaction mixture to collect the colorless solid product.

-

Wash the product sequentially with cold water (60 mL) and cold acetone (30 mL).

-

Recrystallize the crude product by dissolving it in hot water (150 mL) and allowing it to cool.

-

Dry the purified product under vacuum at 60°C for 6 hours.

B Lymphocyte Proliferation Assay ([³H]Thymidine Incorporation)

This protocol is a standard method for assessing lymphocyte proliferation.[10][11][12][13]

Materials:

-

Murine splenocytes

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound

-

[³H]Thymidine

-

96-well flat-bottom microtiter plates

-

Liquid scintillation counter

Procedure:

-

Prepare a single-cell suspension of murine splenocytes and adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI 1640 medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add 100 µL of medium containing this compound at various concentrations (e.g., 0.1 to 2 mM) to the appropriate wells. Include positive (e.g., LPS) and negative (medium alone) controls.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Pulse each well with 1 µCi of [³H]thymidine.

-

Incubate for an additional 18-24 hours.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is expressed as counts per minute (cpm).

Signaling Pathways and Visualizations

8-Br-cGMP-Mediated Activation of Protein Kinase G (PKG)

8-Br-cGMP bypasses the need for nitric oxide (NO) or other upstream signals that normally lead to the synthesis of endogenous cGMP. It directly binds to and activates PKG, leading to the phosphorylation of downstream target proteins involved in processes such as smooth muscle relaxation and inhibition of platelet aggregation.

This compound-Induced TLR7 Signaling Pathway

This compound enters the cell and localizes to the endosome, where it is recognized by TLR7. This binding event initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors NF-κB and IRF7. These transcription factors then translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines and type I interferons.

Conclusion

This compound and its derivatives have proven to be indispensable tools in the study of cGMP signaling and immunology. From its early use in understanding nucleic acid structure to its current application in elucidating complex signaling pathways in immune cells, this compound continues to be a relevant and powerful compound for researchers. Its ability to potently activate PKG and stimulate TLR7 provides a dual mechanism of action that has implications for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. This guide has provided a comprehensive overview of the discovery, history, and key research applications of this compound, offering a valuable resource for scientists and drug development professionals.

References

- 1. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]

- 3. Intracellular lymphocyte activation and carrier-mediated transport of C8-substituted guanine ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular lymphocyte activation and carrier-mediated transport of C8-substituted guanine ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of human B lymphocytes by 8' substituted guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of murine natural killer cells and macrophages by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TLR1/2, TLR7, and TLR9 Signals Directly Activate Human Peripheral Blood Naive and Memory B Cell Subsets to Produce Cytokines, Chemokines, and Hematopoietic Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. This compound | 4016-63-1 [chemicalbook.com]

- 10. criver.com [criver.com]

- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proliferation assay - 3H thymidine incorporation [sanquin.org]

8-Bromoguanosine and Purinergic Receptor Signaling: An In-Depth Technical Guide to Pathway Crosstalk

Introduction

8-Bromoguanosine is a synthetic, brominated derivative of the purine (B94841) nucleoside guanosine (B1672433). While research has not established this compound as a direct agonist or antagonist of purinergic receptors, its cell-permeable cyclic monophosphate form, this compound 3',5'-cyclic monophosphate (8-Br-cGMP), is a potent and widely used activator of protein kinase G (PKG). The signaling cascade initiated by 8-Br-cGMP can indirectly influence and interact with the signaling pathways of purinergic receptors, primarily through the modulation of intracellular calcium levels and other second messengers. This technical guide provides a comprehensive overview of these indirect interactions, intended for researchers, scientists, and drug development professionals.

Core Concepts: Signaling Pathways

8-Br-cGMP and the Protein Kinase G Pathway

8-Br-cGMP mimics the action of endogenous cyclic guanosine monophosphate (cGMP), a second messenger synthesized by guanylyl cyclase. The primary downstream effector of cGMP is PKG. Activation of PKG leads to the phosphorylation of a multitude of downstream targets, which can result in a variety of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling. A key effect of PKG activation is the regulation of intracellular calcium concentration ([Ca²⁺]i) through mechanisms such as the inhibition of Ca²⁺ release from intracellular stores and the activation of Ca²⁺ pumps.

Figure 1: Simplified 8-Br-cGMP/PKG signaling pathway.

Purinergic Receptor Signaling

Purinergic receptors are a family of plasma membrane receptors that are activated by extracellular nucleotides such as adenosine (B11128) triphosphate (ATP) and adenosine. They are broadly classified into two main families: P1 receptors (adenosine receptors) and P2 receptors (ATP/ADP/UTP/UDP receptors), with the latter being further subdivided into P2X (ionotropic) and P2Y (metabotropic) receptors.

-

P1 Receptors (A₁, A₂A, A₂B, A₃): These are G protein-coupled receptors (GPCRs) that, upon activation by adenosine, modulate adenylyl cyclase activity, leading to changes in cyclic adenosine monophosphate (cAMP) levels.

-

P2X Receptors (P2X₁₋₇): These are ligand-gated ion channels. The binding of ATP directly opens a channel that is permeable to cations, including Na⁺, K⁺, and Ca²⁺, leading to membrane depolarization and an increase in intracellular calcium.

-

P2Y Receptors (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, P2Y₁₄): These are GPCRs that couple to various G proteins to activate downstream signaling cascades. For instance, activation of Gq-coupled P2Y receptors (e.g., P2Y₁, P2Y₂) leads to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent release of Ca²⁺ from intracellular stores.

An In-depth Technical Guide to the Structural Analogues of 8-Bromoguanosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogues of 8-bromoguanosine, a key molecule in the exploration of various biological pathways. This document delves into the synthesis, biological activities, and experimental evaluation of these analogues, with a focus on their roles as modulators of phosphodiesterases (PDEs), protein kinase G (PKG), and Toll-like receptors (TLRs).

Introduction to this compound and its Analogues

This compound is a synthetic derivative of the purine (B94841) nucleoside guanosine (B1672433), characterized by the presence of a bromine atom at the 8-position of the guanine (B1146940) base. This modification has profound effects on the molecule's conformation and biological activity. The bromine atom favors the syn glycosidic conformation, which in turn influences its interaction with various enzymes and receptors. This unique characteristic has made this compound and its analogues valuable tools in biochemical and pharmacological research, leading to the development of compounds with potential therapeutic applications in areas such as cardiovascular diseases, cancer, and immunology.

The structural analogues of this compound encompass a wide range of chemical modifications, primarily at the 8-position of the purine ring, but also on the ribose and phosphate (B84403) moieties. These modifications are designed to enhance potency, selectivity, and pharmacokinetic properties. Key classes of analogues include those that act as phosphodiesterase (PDE) inhibitors, protein kinase G (PKG) activators, and agonists of Toll-like receptors 7 and 8 (TLR7/8).

Key Biological Targets and Signaling Pathways

The biological effects of this compound analogues are primarily mediated through their interaction with key signaling pathways. Understanding these pathways is crucial for the rational design and development of novel therapeutics.

The cGMP Signaling Pathway

Many this compound analogues exert their effects by modulating the cyclic guanosine monophosphate (cGMP) signaling pathway. cGMP is a ubiquitous second messenger that regulates a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. This compound analogues can influence this pathway by inhibiting phosphodiesterases (PDEs), the enzymes responsible for cGMP degradation, or by directly activating cGMP-dependent protein kinase (PKG).

The TLR7/8 Signaling Pathway

A significant class of this compound analogues, particularly those with modifications that mimic viral single-stranded RNA (ssRNA), function as agonists for Toll-like receptors 7 and 8 (TLR7/8). TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the innate immune response to viral pathogens. Activation of TLR7/8 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, making these analogues potent vaccine adjuvants and immunomodulators for cancer therapy.

Data Presentation: Biological Activities of this compound Analogues

The following tables summarize the quantitative data for various structural analogues of this compound, focusing on their activity as TLR7/8 agonists and PDE inhibitors. This data is compiled from multiple sources to provide a comparative overview.

Table 1: Activity of 8-Oxoadenine Analogues as TLR7/8 Agonists

| Compound | hTLR7 EC50 (nM) | hTLR8 EC50 (nM) | mTLR7 EC50 (nM) |

| TLR7/8 agonist 7 | 1.5 | 341.7 | 3.7 |

EC50 values were determined using HEK293 cells stably expressing the respective TLR and an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) reporter.[1]

Table 2: Inhibitory Activity of Compounds against Phosphodiesterases (PDEs)

| Compound | PDE Type | IC50 (µM) |

| Rolipram | PDE4 | - |

| Sildenafil | PDE5 | - |

| PF-999 | cGMP-related PDEs | Stronger inhibition |

| IBMX | Broad-spectrum | 28.6 (cAMP-related) |

| IBMX | Broad-spectrum | 184.5 (cGMP-related) |

| Glaucine | PDE4 | - |

| Icariin | PDE5 | 0.432 |

IC50 values were determined using a cell-based screening model or in vitro enzyme activity assays. Data for some compounds were qualitative or relative.[2]

Table 3: Binding Affinities and Catalytic Efficiencies of 8-Oxoguanine Analogues for MutY Glycosylase

| Analogue:A Pair | Kd (pM) | k2 (min-1) |

| OG:A | < 3 | 15 ± 4 |

| 8SG:A | < 3 | 11 ± 1 |

| 8OI:A | 20 ± 10 | 0.8 ± 0.1 |

| 7MOG:A | 30 ± 10 | 0.7 ± 0.1 |

| 8OA:A | 40 ± 20 | 0.13 ± 0.05 |

| 8BG:A | 100 ± 30 | 0.25 ± 0.05 |

| G:A | 200 ± 100 | 0.02 ± 0.01 |

| 1MOG:A | 300 ± 100 | 0.005 ± 0.001 |

| 8AG:A | 600 ± 200 | 0.02 ± 0.01 |

| 9ZG:A | 600 ± 200 | 0.01 ± 0.005 |

Kd values were determined by electrophoretic mobility shift assays, and k2 represents the rate of adenine (B156593) excision.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the synthesis and evaluation of this compound analogues.

Synthesis of 8-Substituted Guanosine Analogues

The synthesis of 8-substituted guanosine analogues often starts from this compound, which serves as a versatile intermediate for introducing various functional groups at the 8-position via nucleophilic substitution or cross-coupling reactions.

General Scheme for Synthesis of 8-Arylated Guanosine Derivatives:

A detailed protocol for the synthesis of specific analogues, such as 8-azaguanosine, involves multi-step procedures that may include nucleophilic substitution, diazotization, and amination or hydrazonation.[4]

Phosphodiesterase (PDE) Inhibition Assay

The following protocol is a generalized workflow for a luminescent PDE inhibition assay, which is a common method for screening this compound analogues for their ability to inhibit PDE activity.

Protein Kinase G (PKG) Activation Assay

This protocol outlines a typical luminescent kinase assay to measure the activation of PKG by this compound analogues. The assay measures the amount of ADP produced, which is inversely proportional to the amount of ATP remaining, and the luminescent signal is directly proportional to the kinase activity.

Materials:

-

Purified PKG enzyme

-

PKG substrate peptide

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Test compounds (this compound analogues)

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

In a 96-well or 384-well plate, add the PKG enzyme, the substrate peptide, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the % activation relative to a known PKG activator and determine the EC50 value for each test compound.

Cell-Based TLR7/8 Agonist Assay

This protocol describes a common method to evaluate the activity of this compound analogues as TLR7/8 agonists using a reporter cell line.

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells (or similar reporter cell line)

-

HEK-Blue™ Detection medium

-

Test compounds (this compound analogues)

-

Known TLR7/8 agonist (e.g., R848) as a positive control

-

Vehicle (e.g., DMSO) as a negative control

Procedure:

-

Culture the HEK-Blue™ hTLR7 or hTLR8 cells according to the supplier's instructions.

-

Seed the cells in a 96-well plate at a specified density.

-

Prepare serial dilutions of the test compounds, positive control, and negative control.

-

Add the diluted compounds to the respective wells of the cell plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 16-24 hours).

-

Add the HEK-Blue™ Detection medium to each well.

-

Incubate the plate at 37°C for 1-4 hours, or until a color change is observed.

-

Measure the absorbance at the recommended wavelength (e.g., 620-655 nm).

-

Calculate the EC50 value for each test compound by plotting the absorbance against the log of the compound concentration.

Conclusion

The structural analogues of this compound represent a diverse and promising class of molecules with significant potential in drug discovery and development. Their ability to selectively modulate key biological targets such as PDEs, PKG, and TLRs opens up avenues for the treatment of a wide range of diseases. This technical guide has provided a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these important compounds. The presented data, protocols, and pathway diagrams serve as a valuable resource for researchers and scientists working in this exciting field. Further exploration of the structure-activity relationships of this compound analogues will undoubtedly lead to the discovery of even more potent and selective therapeutic agents in the future.

References

The Cellular Journey of 8-Bromoguanosine: An In-depth Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoguanosine (8-Br-Guo), a synthetic analog of the purine (B94841) nucleoside guanosine (B1672433), has garnered significant interest in immunological and cancer research for its potent immunostimulatory and potential therapeutic properties. A comprehensive understanding of its cellular uptake and metabolic fate is paramount for elucidating its mechanism of action and optimizing its therapeutic application. This technical guide provides a detailed overview of the current knowledge regarding the cellular transport and metabolic stability of this compound. We consolidate available quantitative data, outline detailed experimental protocols for its study, and present visual representations of the key pathways and processes. This document serves as a critical resource for researchers engaged in the study of nucleoside analogs and their journey into the cell.

Cellular Uptake of this compound

The entry of this compound into cells is a critical prerequisite for its biological activity. Evidence strongly suggests that, like other nucleoside analogs, its transport across the plasma membrane is not a passive process but is facilitated by specific protein carriers.

Involvement of Nucleoside Transporters

The cellular uptake of this compound is understood to be mediated by nucleoside transporters. These integral membrane proteins are responsible for the translocation of natural nucleosides and a wide array of nucleoside-derived drugs. There are two major families of nucleoside transporters:

-

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.

-

Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides against their concentration gradient, a process that is typically coupled to the electrochemical gradient of sodium ions.

While direct kinetic data for this compound transport is limited, studies on the transport of other C8-substituted guanine (B1146940) ribonucleosides suggest the involvement of a carrier-mediated process. The biological effects of these compounds are dependent on their entry into the cell, a process that can be inhibited by classical nucleoside transport inhibitors.

Inhibition of Uptake

The use of specific inhibitors is a key strategy to characterize the transporters involved in the uptake of a particular substrate. For nucleoside transporters, the most common inhibitors are dipyridamole (B1670753) and nitrobenzylthioinosine (NBMPR).

-

Dipyridamole: A broad-spectrum inhibitor of equilibrative nucleoside transporters.

-

Nitrobenzylthioinosine (NBMPR): A potent and specific inhibitor of the ENT1 subtype.

Quantitative Data on Cellular Uptake

Direct quantitative data for the cellular uptake kinetics of this compound, such as Michaelis-Menten constants (Km) and maximum transport velocities (Vmax), are not extensively reported in peer-reviewed literature. The following table summarizes the available data and highlights areas where further research is needed.

| Parameter | Value | Cell Type | Comments |

| Km | Not Reported | - | The Michaelis-Menten constant, representing the substrate concentration at half-maximal transport velocity. Further studies are required to determine this for this compound. |

| Vmax | Not Reported | - | The maximum rate of transport. This is a crucial parameter for understanding the efficiency of uptake. |

| Transport Inhibitor | Ki (for Uridine (B1682114) Transport) | Guinea Pig Erythrocytes | Reference |

| Dipyridamole | ~1 nM (apparent Ki) | Guinea Pig Erythrocytes | This value provides an indication of the potency of dipyridamole as a nucleoside transport inhibitor.[1] |

Experimental Workflow for Cellular Uptake Assay

Caption: A generalized workflow for determining the cellular uptake of radiolabeled this compound.

Metabolism of this compound

A crucial aspect of the pharmacology of any nucleoside analog is its susceptibility to intracellular metabolism. Metabolic conversion can lead to activation (in the case of prodrugs), inactivation, or the formation of toxic byproducts.

Resistance to Metabolic Processing

A significant body of evidence indicates that this compound is highly resistant to metabolic processing in various cell types, particularly lymphocytes. The bromination at the C8 position of the guanine base appears to confer this metabolic stability.

Studies have shown that while natural guanosine is readily degraded and phosphorylated in murine B lymphocytes, this compound remains largely intact.[2] This resistance to metabolism is not due to a lack of access to metabolic enzymes, as the compound also resists processing in broken cell preparations.[2] Furthermore, this compound does not appear to interfere with the metabolism of endogenous guanosine.[2]

Proposed Metabolic Fate of this compound

Caption: this compound is transported into the cell but shows significant resistance to metabolic conversion.

Potential Metabolic Pathways

Despite its general resistance, it is important to consider the potential, albeit likely minor, metabolic pathways that this compound could theoretically enter. These are the same pathways that process endogenous guanosine:

-

Phosphorylation: Conversion to this compound monophosphate (8-Br-GMP), diphosphate (B83284) (8-Br-GDP), and triphosphate (8-Br-GTP) by cellular kinases.

-

Degradation: Cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNP) to release 8-bromoguanine.

The available data suggests that these conversions occur at a very low rate, if at all.

Quantitative Data on Metabolism

Quantitative data on the enzymatic conversion of this compound is scarce, reflecting its metabolic stability. The table below summarizes the current state of knowledge.

| Enzyme | Substrate | Product | Kinetic Parameters (Km, kcat) | Cell Type/System | Comments |

| Purine Nucleoside Kinases | This compound | 8-Br-GMP | Not Reported | Murine B Lymphocytes | Studies indicate very low to no phosphorylation.[2] |

| Purine Nucleoside Phosphorylase (PNP) | This compound | 8-Bromoguanine + Ribose-1-phosphate | Not Reported | Murine B Lymphocytes | Evidence suggests high resistance to cleavage by PNP.[2] |

Experimental Protocols

To facilitate further research in this area, we provide detailed, generalized protocols for key experiments.

Protocol for Cellular Uptake of [³H]-8-Bromoguanosine

Objective: To determine the kinetics of this compound uptake into a specific cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[³H]-8-Bromoguanosine (radiolabeled substrate)

-

Unlabeled this compound

-

Nucleoside transport inhibitors (e.g., dipyridamole, NBMPR)

-

Ice-cold stop solution (e.g., transport buffer with 100 µM dipyridamole)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Multi-well cell culture plates (e.g., 24-well)

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells in multi-well plates and culture until they reach the desired confluency.

-

Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with warm transport buffer.

-

Pre-incubation: Add transport buffer to each well. For inhibition studies, add the desired concentration of inhibitor (e.g., dipyridamole) to the appropriate wells and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: To start the uptake, add [³H]-8-Bromoguanosine to each well to achieve the final desired concentration. For competition assays, add a mixture of labeled and unlabeled this compound.

-

Incubation: Incubate the plate at 37°C for a series of time points (e.g., 15, 30, 60, 120 seconds) to determine the initial rate of uptake.

-

Uptake Termination: At each time point, rapidly terminate the uptake by aspirating the substrate solution and washing the cells three times with ice-cold stop solution.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Assay: Determine the protein concentration in each well to normalize the uptake data.

-

Data Analysis: Calculate the initial velocity of uptake at each substrate concentration. For kinetic analysis, plot the uptake velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, calculate the Ki value.

Protocol for Analysis of this compound Metabolism by HPLC

Objective: To determine the extent of intracellular metabolism of this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Extraction solvent (e.g., ice-cold 60% methanol)

-

Standards for this compound and potential metabolites (e.g., 8-Br-GMP, 8-bromoguanine)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

Procedure:

-

Cell Treatment: Culture cells to confluency and treat with this compound at a desired concentration for a specific time period.

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold extraction solvent to the cells and incubate on ice for 15 minutes.

-

Scrape the cells and collect the cell extract.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in the HPLC mobile phase.

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the compounds using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like ammonium (B1175870) acetate).

-

Detect the compounds by monitoring the UV absorbance at a wavelength appropriate for guanosine analogs (around 260 nm).

-

-

Quantification:

-

Run standards of this compound and its potential metabolites to determine their retention times.

-

Create a standard curve for each compound to quantify the amounts present in the cell extracts.

-

Express the results as the intracellular concentration of each compound.

-

Logical Relationship of Uptake and Metabolism

Caption: The biological effect of this compound is primarily dependent on its cellular uptake, with minimal influence from metabolic conversion.

Conclusion and Future Directions

The available evidence strongly indicates that this compound enters cells via carrier-mediated transport, likely involving members of the equilibrative and/or concentrative nucleoside transporter families. Once inside the cell, it exhibits remarkable resistance to metabolic processing, a feature that distinguishes it from its endogenous counterpart, guanosine. This metabolic stability is a key pharmacological attribute, as it likely contributes to a prolonged intracellular half-life and sustained biological activity.

However, this technical guide also highlights significant gaps in our knowledge. There is a pressing need for direct quantitative studies to determine the kinetic parameters (Km and Vmax) of this compound transport in various cell types. Furthermore, the specific nucleoside transporter subtypes responsible for its uptake remain to be definitively identified. While generally considered metabolically inert, sensitive analytical techniques could be employed to detect and quantify any minor metabolic products, which might have their own biological activities.

Future research should focus on:

-

Quantitative Transport Kinetics: Performing detailed uptake assays with radiolabeled this compound to determine its Km and Vmax in different cell lines, particularly those relevant to its immunological and anti-cancer effects.

-

Transporter Identification: Utilizing cell lines engineered to overexpress or lack specific ENT and CNT subtypes to pinpoint the transporters responsible for this compound uptake.

-

Inhibition Studies: Determining the Ki values for the inhibition of this compound transport by dipyridamole, NBMPR, and other specific transporter inhibitors.

-

Metabolic Profiling: Employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to conduct comprehensive metabolic profiling of cells treated with this compound to identify and quantify any potential metabolites.

A more complete understanding of the cellular uptake and metabolism of this compound will be instrumental in harnessing its full therapeutic potential and in the rational design of next-generation C8-substituted guanosine analogs with improved pharmacological properties.

References

8-Bromoguanosine: A Comprehensive Technical Guide for Studying Guanosine-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine and its derivatives are invaluable tools in the study of guanosine-binding proteins, a diverse class of molecules crucial to cellular signaling, metabolism, and gene regulation. The strategic placement of a bromine atom at the 8th position of the guanine (B1146940) ring confers unique properties, including a preference for the syn conformation and increased resistance to metabolic degradation, making it a stable and potent modulator for in vitro and in vivo studies.[1][2][3] This technical guide provides an in-depth overview of this compound's applications, detailed experimental protocols, and a summary of its quantitative interactions with key protein targets.

Core Properties of this compound

This compound is a synthetic derivative of the natural nucleoside guanosine (B1672433).[2] The bromine substitution at the C8 position sterically hinders rotation around the glycosidic bond, favoring the syn conformation, in contrast to the anti conformation typically adopted by guanosine.[2] This conformational preference can be instrumental in studying the structural requirements of guanosine-binding sites on proteins.

Furthermore, this compound and its phosphorylated derivatives, such as 8-Bromo-cGMP, exhibit significant resistance to hydrolysis by enzymes like phosphodiesterases (PDEs).[3] This metabolic stability leads to a more sustained biological effect compared to their unmodified counterparts, a critical advantage for cellular and in vivo experiments.

Applications in Studying Guanosine-Binding Proteins

This compound and its analogs are versatile tools for investigating a range of guanosine-binding proteins, including:

-

Cyclic GMP-dependent Protein Kinases (PKG): 8-Bromo-cGMP is a potent activator of PKG, a key effector in the nitric oxide/cGMP signaling pathway that regulates smooth muscle relaxation, platelet aggregation, and neuronal function.[1][4]

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: These channels are crucial for processes like phototransduction in the retina. 8-Bromo-cGMP is a highly effective agonist of cGMP-gated channels.[5]

-

Toll-Like Receptor 7 (TLR7): As a guanosine analog, this compound can act as an agonist for TLR7, an endosomal receptor involved in the innate immune response to single-stranded RNA viruses.[6][7] This has implications for immunology and cancer therapy research.[8][9]

-

Purine (B94841) Nucleoside Phosphorylase (PNP): This enzyme is involved in the purine salvage pathway. This compound can be used as a substrate or inhibitor to study PNP kinetics and mechanism.[10][11]

-

Guanine Nucleotide Exchange Factors (GEFs) and GTPases: While less commonly cited, the principles of using modified guanosine analogs can be extended to study the complex regulation of small GTPases by GEFs.[12][13][14]

-

G-Quadruplexes: The syn conformation preference of this compound makes it a useful tool for studying the formation and stability of G-quadruplex structures in nucleic acids.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives in their interaction with various protein targets, providing a basis for experimental design and comparison.

| Compound | Target Protein | Parameter | Value | Fold Change vs. Unmodified | Reference(s) |

| 8-Bromo-cGMP | PKG1α | Potency (Activation) | - | ~4.3x more potent | [4] |

| 8-Bromo-cGMP | Rod CNG Channels | EC50 (Activation) | ~1.6 µM | ~10.6x more potent | [5] |

| cGMP | Rod CNG Channels | EC50 (Activation) | ~17 µM | 1 | [5] |

| 8-Bromo-cGMP | Cone CNG Channels | K1/2 (Activation) | 15.5 - 22 µM | - | [16] |

| Rp-8-Br-PET-cGMPS | Rod CNG Channels | EC50 (Inhibition) | 0.45 µM | - | [17] |

| Rp-8-Br-PET-cGMPS | Cone CNG Channels | EC50 (Inhibition) | 4.4 µM | - | [17] |

Table 1: Potency and Efficacy of this compound Derivatives.

| Compound | Target Protein | Parameter | Value | Reference(s) |

| Dipyridamole | PDE8 | IC50 | 4–9 µM | [18] |

| IBMX | PDE8A1 | IC50 | 700 µM | [19] |

| MMV000848 | P. falciparum PNP | KD | 1.52 ± 0.495 µM | [20] |

| MMV000848 | P. falciparum PNP | IC50 | 21.5 ± 2.36 µM | [20] |

Table 2: Inhibition Constants and Binding Affinities.

Experimental Protocols

Protein Kinase G (PKG) Activity Assay (Radiometric)

This protocol measures the activity of PKG by quantifying the incorporation of radiolabeled phosphate (B84403) into a specific peptide substrate.

Materials:

-

Purified PKG enzyme

-

PKG peptide substrate (e.g., VASPtide: RRKVSKQE)

-

8-Bromo-cGMP

-

Kinase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT

-

[γ-³²P]ATP (10 µCi/µL)

-

100 µM ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Wash Buffer: 75 mM phosphoric acid

-

Scintillation fluid and counter

Procedure:

-

Prepare Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, PKG peptide substrate (final concentration ~20 µM), and the desired concentration of 8-Bromo-cGMP.

-